3-Methyl-1,2,4-oxadiazole-5-carbohydrazide
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Overview
Description
3-Methyl-1,2,4-oxadiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.118. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Antitumor Activities
3-Methyl-1,2,4-oxadiazole-5-carbohydrazide demonstrates significant antioxidant and antitumor activities. It serves as a precursor in the synthesis of new aromatic C-nucleosides, which have been evaluated for these properties. One study highlights its potent antitumor activity, indicating its potential in medical research and treatment strategies (El Sadek et al., 2014).
Antimicrobial Activity
The compound also plays a role in the synthesis of benzimidazole derivatives, which have shown potential antimicrobial activities. This suggests its usefulness in creating new antimicrobial agents, particularly in the face of increasing antibiotic resistance (El-masry et al., 2000).
Antibacterial Activity
A study focusing on the synthesis of 1-((5-oxo-4,5-Dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid from this compound showed its application in developing compounds with antibacterial activity. This further underscores its potential in addressing bacterial infections (Brahmayya et al., 2018).
Antihypertensive Activity
Interestingly, derivatives of this compound, such as certain hydrazide derivatives, have shown antihypertensive activity in animal models. This suggests a potential role in developing treatments for hypertension (Santilli & Morris, 1979).
Synthesis of Heterocycles
This compound is instrumental in synthesizing novel heterocycles with potential biological activities, indicating its versatility in medicinal chemistry and drug design. Such applications are pivotal in discovering new therapeutic agents (Mamedov et al., 1992).
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles, a class of compounds to which 3-methyl-1,2,4-oxadiazole-5-carbohydrazide belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that 1,2,4-oxadiazoles interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
1,2,4-oxadiazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects . These activities are often attributed to the ability of oxadiazoles to engage in hydrogen bonding and metabolic interactions due to the electronegativities of nitrogen and oxygen .
Cellular Effects
The cellular effects of 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide are currently unknown. Other oxadiazole derivatives have been shown to have significant effects on cellular processes. For example, some oxadiazole derivatives have been found to inhibit the growth of various cancer cell lines .
Molecular Mechanism
Oxadiazole derivatives are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Oxadiazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Properties
IUPAC Name |
3-methyl-1,2,4-oxadiazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHWZTHKHVEAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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